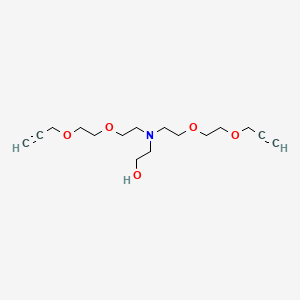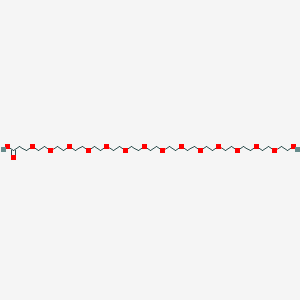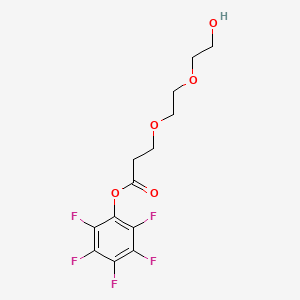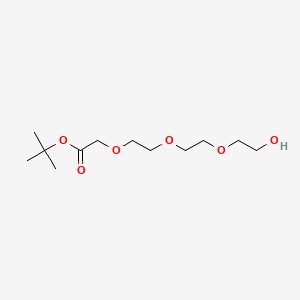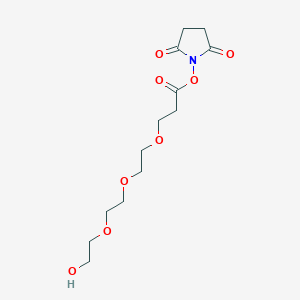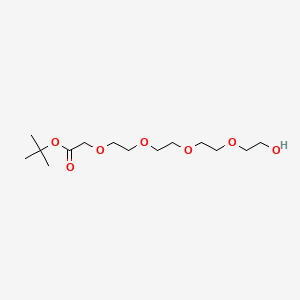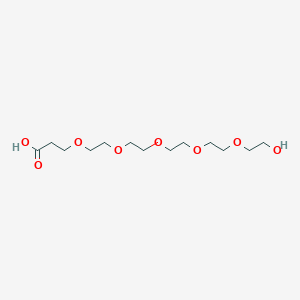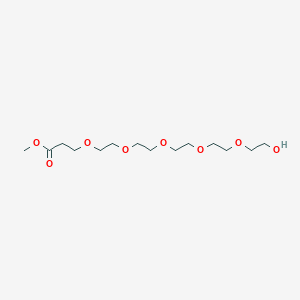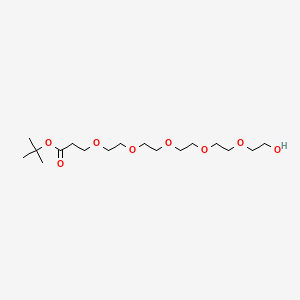
イメグリミン塩酸塩
概要
説明
イメグリミン塩酸塩(EMD 387008 塩酸塩としても知られている)は、初の経口血糖降下剤です。日本では2型糖尿病の治療薬として発売されました。 この化合物はミトコンドリアのバイオエナジェティクスを標的とし、インスリン抵抗性を改善し、β細胞機能を強化します .
科学的研究の応用
EMD 387008 hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of mitochondrial bioenergetics on cellular metabolism.
Biology: It is used to investigate the mechanisms of insulin resistance and β-cell function in diabetes research.
Medicine: It is used as a therapeutic agent for the treatment of type 2 diabetes mellitus.
Industry: It is used in the development of new hypoglycemic agents and other pharmaceutical compounds
作用機序
イメグリミン塩酸塩の作用機序は、ミトコンドリアのバイオエナジェティクスを標的とし、インスリン抵抗性を改善し、β細胞機能を強化することにあります。 この化合物は、過剰な肝臓グルコース新生、不十分なインスリン分泌、骨格筋のグルコース取り込みの減少など、2型糖尿病の病理に影響を与える複数の臓器系に作用します .
生化学分析
Biochemical Properties
Imeglimin hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets mitochondrial bioenergetics, leading to improved insulin sensitivity and β-cell function. Imeglimin hydrochloride interacts with enzymes such as complex I and complex III of the mitochondrial respiratory chain, resulting in partial inhibition of complex I and correction of deficient complex III activity . This interaction reduces reactive oxygen species formation and prevents the opening of the mitochondrial permeability transition pore, thereby protecting cells from oxidative stress .
Cellular Effects
Imeglimin hydrochloride has profound effects on various types of cells and cellular processes. It enhances glucose-stimulated insulin secretion and inhibits apoptosis of β-cells in the pancreas by maintaining mitochondrial and endoplasmic reticulum function . Additionally, imeglimin hydrochloride inhibits hepatic glucose production and improves insulin sensitivity in liver and skeletal muscle cells . It also influences cell signaling pathways by enhancing the generation of adenosine triphosphate (ATP) and increasing the ATP/adenosine diphosphate ratio, which improves mitochondrial function .
Molecular Mechanism
The molecular mechanism of imeglimin hydrochloride involves multiple pathways. It amplifies glucose-stimulated insulin secretion and preserves β-cell mass by enhancing mitochondrial function and reducing oxidative stress . Imeglimin hydrochloride also inhibits hepatic gluconeogenesis and improves insulin signaling in liver and skeletal muscle cells . At the molecular level, it interacts with organic cation transporters (OCTs) and multidrug and toxic compound extrusion (MATE) transporters, facilitating its absorption and distribution within cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of imeglimin hydrochloride change over time. It is rapidly absorbed and distributed to organs and tissues, with a half-life ranging from 9.03 to 20.2 hours . Imeglimin hydrochloride is excreted unchanged in urine, indicating low metabolism . Long-term studies have shown that imeglimin hydrochloride maintains its efficacy in improving insulin sensitivity and β-cell function without significant degradation .
Dosage Effects in Animal Models
The effects of imeglimin hydrochloride vary with different dosages in animal models. Studies have shown that it dose-dependently inhibits gluconeogenesis in rat hepatocytes and improves insulin signaling in liver and skeletal muscle cells . At higher doses, imeglimin hydrochloride has been observed to reduce glucose production in isolated rat liver cells and slices . No significant toxic or adverse effects have been reported at therapeutic doses .
Metabolic Pathways
Imeglimin hydrochloride is involved in several metabolic pathways. It enhances glucose-stimulated insulin secretion and preserves β-cell mass by improving mitochondrial function . Imeglimin hydrochloride also inhibits hepatic gluconeogenesis and improves insulin signaling in liver and skeletal muscle cells . It interacts with enzymes such as complex I and complex III of the mitochondrial respiratory chain, reducing reactive oxygen species formation and preventing oxidative stress .
Transport and Distribution
Imeglimin hydrochloride is transported and distributed within cells and tissues through active transport mechanisms involving organic cation transporters (OCTs) and multidrug and toxic compound extrusion (MATE) transporters . It is rapidly absorbed and distributed to organs and tissues, with low plasma protein binding, which explains its rapid distribution . Imeglimin hydrochloride is excreted unchanged in urine, indicating low metabolism .
Subcellular Localization
Imeglimin hydrochloride primarily localizes to mitochondria, where it exerts its effects on mitochondrial bioenergetics . It interacts with mitochondrial respiratory chain complexes, reducing reactive oxygen species formation and preventing oxidative stress . This subcellular localization is crucial for its role in enhancing insulin sensitivity and β-cell function .
準備方法
イメグリミン塩酸塩の合成経路と反応条件には、複雑な有機合成技術が用いられます。この化合物は、テトラヒドロトリアジン化学クラスに属します。 工業生産方法では、通常、目的の純度と効力を達成するために、有機合成、精製、結晶化の複数工程が伴います .
化学反応の分析
イメグリミン塩酸塩は、次のようなさまざまな化学反応を起こします。
酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な試薬には、過マンガン酸カリウムや過酸化水素などの酸化剤があります。
還元: この反応は、水素の付加または酸素の除去を伴います。一般的な試薬には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤があります。
置換: この反応は、1つの原子または原子団を別の原子または原子団で置換することを伴います。一般的な試薬には、ハロゲンや求核剤があります。
これらの反応から生成される主要な生成物は、使用する特定の条件と試薬によって異なります .
科学研究への応用
イメグリミン塩酸塩は、次のような幅広い科学研究への応用があります。
化学: ミトコンドリアのバイオエナジェティクスが細胞代謝に与える影響を研究するためのモデル化合物として使用されます。
生物学: 糖尿病研究において、インスリン抵抗性とβ細胞機能のメカニズムを調査するために使用されます。
医学: 2型糖尿病の治療薬として使用されます。
類似化合物との比較
イメグリミン塩酸塩は、その新規の作用機序と糖尿病関連病理の複数の構成要素を標的とする能力により、他の類似化合物とは異なります。 類似の化合物には、メトホルミンやスルホニル尿素などの他の経口血糖降下剤が含まれますが、これらの化合物は作用機序と治療効果が異なります .
特性
IUPAC Name |
(4R)-6-N,6-N,4-trimethyl-1,4-dihydro-1,3,5-triazine-2,6-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N5.ClH/c1-4-8-5(7)10-6(9-4)11(2)3;/h4H,1-3H3,(H3,7,8,9,10);1H/t4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHLCYMTNMEXKZ-PGMHMLKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1N=C(NC(=N1)N(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1N=C(NC(=N1)N(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2650481-44-8 | |
| Record name | Imeglimin hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2650481448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IMEGLIMIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN7P3P5BYB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

